molecular formula C5H8F3NO2 B2827967 (2R)-2-amino-5,5,5-trifluoropentanoic acid CAS No. 122565-29-1

(2R)-2-amino-5,5,5-trifluoropentanoic acid

Cat. No.: B2827967
CAS No.: 122565-29-1
M. Wt: 171.119
InChI Key: KTZZIDWVKLDWBF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-5,5,5-trifluoropentanoic acid is a fluorinated amino acid derivative The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-5,5,5-trifluoropentanoic acid typically involves the introduction of fluorine atoms into the amino acid backbone. One common method is the fluorination of a suitable precursor, such as a pentanoic acid derivative, using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents. The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5,5,5-trifluoropentanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acids with different functional groups replacing fluorine atoms.

Scientific Research Applications

(2R)-2-amino-5,5,5-trifluoropentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.

    Biology: Studied for its potential as a probe in biochemical assays due to its unique fluorine signature.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in the design of new therapeutics.

    Industry: Utilized in the development of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The compound may also modulate biochemical pathways by altering the electronic environment of the active site, leading to changes in enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-4,4,4-trifluorobutanoic acid
  • (2R)-2-amino-3,3,3-trifluoropropanoic acid
  • (2R)-2-amino-2,2,2-trifluoroethanoic acid

Uniqueness

(2R)-2-amino-5,5,5-trifluoropentanoic acid is unique due to its longer carbon chain compared to other trifluorinated amino acids. This structural difference can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for specific applications where longer chain length is advantageous.

Properties

IUPAC Name

(2R)-2-amino-5,5,5-trifluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZIDWVKLDWBF-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(F)(F)F)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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